molecular formula C17H18ClFN2O4S B7704361 N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

Número de catálogo B7704361
Peso molecular: 400.9 g/mol
Clave InChI: URGSOKASICEDMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as CFTR corrector 209, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing breathing difficulties, digestive problems, and other health complications. CFTR corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 binds to the N-terminal domain of this compound and stabilizes the protein in a conformation that is compatible with correct folding and trafficking to the cell surface. The drug also enhances the interaction between this compound and other proteins that are involved in the regulation of ion transport, such as the PDZ domain-containing protein NHERF1. This results in increased this compound activity and improved ion transport across the epithelial cells.
Biochemical and Physiological Effects
This compound corrector 209 has been shown to improve this compound function in various preclinical models of CF. The drug increases the expression and stability of this compound protein, enhances the trafficking of this compound to the cell surface, and improves the ion transport across the epithelial cells. This leads to reduced mucus viscosity, improved lung function, and better digestive function. This compound corrector 209 has also been shown to reduce inflammation and oxidative stress in CF cells, which are important contributors to the pathogenesis of CF.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has several advantages for lab experiments, including its high potency, selectivity, and specificity for this compound protein. The drug has been extensively characterized in preclinical studies, and its mechanism of action is well understood. This compound corrector 209 has also been shown to be safe and well-tolerated in animal models and human clinical trials. However, there are some limitations to the use of this compound corrector 209 in lab experiments, including its high cost, limited availability, and potential off-target effects.

Direcciones Futuras

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are still several challenges that need to be addressed for the successful development of this compound corrector 209 as a therapeutic agent for CF. These include optimizing the dosing regimen, developing a combination therapy with other CF drugs, and addressing the potential off-target effects of the drug. Future research directions for this compound corrector 209 include the identification of biomarkers for patient selection and monitoring, the evaluation of the drug in different CF mutations and disease stages, and the investigation of the long-term safety and efficacy of the drug.

Métodos De Síntesis

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-(N-propylsulfamoyl)phenol to form an intermediate product, which is then reacted with chloroacetyl chloride and sodium hydroxide to produce this compound corrector 209. The synthesis method has been optimized to obtain a high yield and purity of the final product. The chemical structure of this compound corrector 209 has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has been extensively studied in preclinical models of CF, including cell lines, animal models, and ex vivo tissues. The drug has been shown to increase the expression and function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in CF patients. This compound corrector 209 acts as a chaperone for this compound, helping the protein to fold correctly and reach the cell surface. This leads to improved ion transport across the epithelial cells, which is essential for maintaining proper lung and digestive function.

Propiedades

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-2-9-20-26(23,24)14-6-4-13(5-7-14)25-11-17(22)21-12-3-8-16(19)15(18)10-12/h3-8,10,20H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSOKASICEDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.